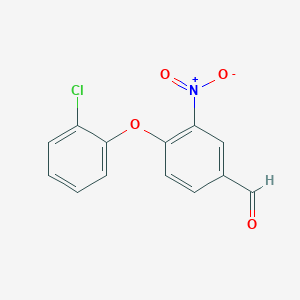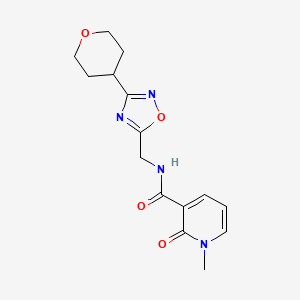![molecular formula C27H28N6O2S B2545814 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1223957-45-6](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core can be functionalized at various positions to introduce different groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core itself is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core could potentially undergo various substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds
A range of studies has focused on the synthesis of novel heterocyclic compounds incorporating antipyrine, pyrazolo, triazolo, and pyrimidine moieties. These syntheses often aim to explore the chemical space around heterocycles for potential biological activities. For example, the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives has been reported, with structures confirmed via IR, NMR, and mass spectral data (Riyadh, Kheder, & Asiry, 2013).
Anticancer and Antimicrobial Activities
Several synthesized heterocyclic compounds have been evaluated for their anticancer and antimicrobial activities. For instance, some compounds have shown promising anticancer and antimicrobial effects, with their biological activity examined through various assays (Riyadh, Kheder, & Asiry, 2013). These activities highlight the potential therapeutic applications of such compounds in treating diseases.
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research provides insights into the development of new insecticidal agents, showcasing the diversity of applications for synthesized heterocyclic compounds (Fadda et al., 2017).
Molecular Docking and Screening
Some studies have extended to include molecular docking and in vitro screening for antimicrobial and antioxidant activity, further illustrating the multifaceted applications of these compounds in scientific research (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target c-met kinase and adenosine receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Similar compounds have been shown to inhibit c-met kinase , which could potentially lead to the disruption of cell signaling pathways and inhibit cell proliferation.
Biochemical Pathways
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may influence pathways related to cell growth, proliferation, and survival.
Result of Action
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may have anti-proliferative effects on cells.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,6-dimethylphenyl)acetamide, which is synthesized from 2,6-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "DMF", "amount": "solvent" }, { "name": "DMSO", "amount": "solvent" }, { "name": "NaHCO3", "amount": "base" }, { "name": "NaCl", "amount": "salt" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "DMF solvent, NaHCO3 base, 100°C temperature", "reagents": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "NaHCO3", "amount": "base" } ], "product": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol" }, { "step": "Synthesis of N-(2,6-dimethylphenyl)acetamide intermediate", "conditions": "DMSO solvent, 100°C temperature", "reagents": [ { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" } ], "product": "N-(2,6-dimethylphenyl)acetamide" }, { "step": "Coupling of intermediates to form final product", "conditions": "DMF solvent, EDC and NHS coupling agents, room temperature", "reagents": [ { "name": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "amount": "1 equivalent" }, { "name": "N-(2,6-dimethylphenyl)acetamide intermediate", "amount": "1 equivalent" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "NaCl", "amount": "salt" } ], "product": "2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide" } ] } | |
Número CAS |
1223957-45-6 |
Fórmula molecular |
C27H28N6O2S |
Peso molecular |
500.62 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |
Clave InChI |
HEIUPFZWEYSKLC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)


![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)